molecular formula C7H14O B6266957 2,3-dimethylpent-2-en-1-ol CAS No. 89794-41-2

2,3-dimethylpent-2-en-1-ol

Cat. No.: B6266957
CAS No.: 89794-41-2
M. Wt: 114.2
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Description

2,3-Dimethylpent-2-en-1-ol is a branched, unsaturated alcohol with the molecular formula C7H14O and a molecular weight of 114.19 g/mol . Its structure features a pentenol backbone with a hydroxyl group (-OH) at position 1, methyl group substituents at carbons 2 and 3, and a double bond between carbons 2 and 3 . This compound is of significant interest in organic synthesis and industrial applications due to its reactive double bond and the steric effects introduced by the methyl groups . The presence of both a hydroxyl group and a carbon-carbon double bond makes it a versatile intermediate that can undergo various chemical transformations, including oxidation, reduction, and nucleophilic substitution reactions . As a volatile organic compound, it falls into a class of molecules that are extensively studied for their properties in material science and as potential intermediates for fragrances and flavors . From a safety perspective, this compound is classified with the signal word "Warning" and carries hazard statements H226, H315, H319, and H335, indicating that it is flammable and causes skin and eye irritation and may cause respiratory irritation . Appropriate precautionary measures should be taken when handling. This product is intended For Research Use Only. It is not intended for human or veterinary or diagnostic use.

Properties

CAS No.

89794-41-2

Molecular Formula

C7H14O

Molecular Weight

114.2

Purity

95

Origin of Product

United States

Synthetic Methodologies for 2,3 Dimethylpent 2 En 1 Ol

Established Synthetic Routes to 2,3-Dimethylpent-2-en-1-ol

Traditional methods for alcohol synthesis provide reliable, though sometimes limited, pathways to this compound. These routes are well-documented and form the basis of synthetic organic chemistry.

Grignard reactions are a cornerstone for carbon-carbon bond formation and alcohol synthesis. organic-chemistry.orgmasterorganicchemistry.com The synthesis of a primary allylic alcohol like this compound using this method involves the reaction of a suitable Grignard reagent with formaldehyde. organic-chemistry.orgbrainly.in More complex aldehydes or ketones typically yield secondary or tertiary alcohols, respectively. libretexts.orgyoutube.com

A plausible Grignard route to this compound would involve the formation of a vinylic Grignard reagent, such as (2,3-dimethylpent-2-en-1-yl)magnesium halide, followed by reaction with formaldehyde. However, a more common approach involves the addition of a Grignard reagent to an α,β-unsaturated aldehyde. For instance, the reaction of methylmagnesium bromide with 2-methyl-2-pentenal would undergo 1,2-addition to the carbonyl group to form a secondary allylic alcohol, not the target primary alcohol. Therefore, a direct and efficient Grignard synthesis of this compound requires a carefully chosen set of reagents, such as the reaction of a specific vinyl Grignard with formaldehyde or the reduction of a corresponding α,β-unsaturated ester.

Precursor 1 (Grignard Reagent)Precursor 2 (Carbonyl Compound)ProductReaction Type
(2,3-dimethylpent-1-en-2-yl)magnesium bromideFormaldehydeThis compoundNucleophilic Addition
Propylmagnesium bromide2-Methylpropenal2-Methyl-1-penten-3-olNucleophilic Addition
Methylmagnesium bromide2-Pentanone2-Methyl-2-pentanolNucleophilic Addition

This table illustrates potential Grignard reaction pathways to form alcohols. The first entry represents a hypothetical direct route to the target compound.

Hydroboration-oxidation is a two-step reaction that converts alkenes into alcohols with anti-Markovnikov regioselectivity, meaning the hydroxyl group adds to the less-substituted carbon. masterorganicchemistry.comwikipedia.org To synthesize an allylic alcohol like this compound, this method is typically applied to a conjugated diene.

For the target molecule, a suitable starting material would be 2,3-dimethyl-1,3-pentadiene. The hydroboration step involves the addition of a borane reagent, such as borane-tetrahydrofuran complex (BH₃·THF), across one of the double bonds. masterorganicchemistry.com The boron atom adds to the less sterically hindered, terminal carbon (C1), and a hydrogen atom adds to the adjacent carbon (C2). Subsequent oxidation of the resulting organoborane intermediate with hydrogen peroxide (H₂O₂) in a basic solution replaces the carbon-boron bond with a carbon-hydroxyl bond, yielding the desired primary allylic alcohol. masterorganicchemistry.comwikipedia.org The use of bulkier borane reagents can enhance regioselectivity. masterorganicchemistry.com This method is particularly valuable as it provides a pathway to the anti-Markovnikov product, which is often difficult to obtain via other hydration methods. nih.govorganic-chemistry.org

Diene SubstrateBorane ReagentIntermediateFinal Product
2,3-Dimethyl-1,3-pentadieneBH₃·THF(2,3-Dimethylpent-2-en-1-yl)boraneThis compound
1,3-Butadiene9-BBN(But-2-en-1-yl)-9-BBNBut-2-en-1-ol
IsopreneDisiamylborane(3-Methylbut-2-en-1-yl)disiamylborane3-Methylbut-2-en-1-ol

Acid-catalyzed hydration involves the addition of water across the double bond of an alkene in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄). libretexts.orgpressbooks.pub This reaction proceeds via a carbocation intermediate and follows Markovnikov's rule, where the hydroxyl group adds to the more substituted carbon of the double bond. leah4sci.commasterorganicchemistry.com

Alkene SubstratePredicted Major ProductRationaleSuitability for Target Synthesis
2,3-Dimethyl-2-pentene2,3-Dimethyl-3-pentanolFormation of the most stable (tertiary) carbocation.Unsuitable
2,3-Dimethyl-1-pentene2,3-Dimethyl-2-pentanolFormation of the most stable (tertiary) carbocation.Unsuitable
EtheneEthanolFormation of a primary carbocation (less favorable).Not applicable

Chemical Reactivity and Mechanistic Investigations of 2,3 Dimethylpent 2 En 1 Ol

Transformations Involving the Hydroxyl Functional Group of 2,3-dimethylpent-2-en-1-ol

The hydroxyl group in this compound is a primary alcohol, but its position adjacent to a tetrasubstituted double bond influences its reactivity in oxidation and nucleophilic substitution reactions.

Oxidation Reactions: Pathways to Carbonyl Compounds

The oxidation of primary allylic alcohols like this compound can yield either the corresponding aldehyde, (E)-2,3-dimethylpent-2-enal, or further oxidize to the carboxylic acid, (E)-2,3-dimethylpent-2-enoic acid. The final product is largely dependent on the choice of oxidizing agent and the reaction conditions employed.

Common oxidizing agents for the conversion of primary alcohols to aldehydes include reagents like pyridinium (B92312) chlorochromate (PCC) and manganese (IV) oxide (MnO₂). Activated manganese (IV) oxide is particularly selective for oxidizing allylic and benzylic alcohols. The mechanism for MnO₂ oxidation is believed to proceed through a radical intermediate, which contributes to its selectivity for these types of alcohols. jove.com

For the direct oxidation to a carboxylic acid, a two-step process in a single pot is often utilized. This can involve an initial oxidation to the aldehyde, for instance using a copper-catalyzed aerobic oxidation, followed by a subsequent oxidation with a reagent like sodium chlorite (B76162) (Lindgren oxidation). rsc.org This method avoids the isolation of the intermediate aldehyde, which can sometimes be unstable. rsc.org Supported gold nanoparticles have also been shown to be effective catalysts for the aerobic oxidation of allylic alcohols to their corresponding methyl esters when methanol (B129727) is used as the solvent. dtu.dk

Table 1: Oxidation Products of this compound

Starting MaterialOxidizing Agent/ConditionsMajor ProductProduct Class
This compoundPCC or MnO₂(E)-2,3-dimethylpent-2-enalAldehyde
This compound1. Cu(I)/O₂ 2. NaClO₂(E)-2,3-dimethylpent-2-enoic acidCarboxylic Acid

Nucleophilic Substitution Reactions: Mechanistic Pathways

The hydroxyl group of an alcohol is a poor leaving group. Therefore, for a nucleophilic substitution reaction to occur, it must first be protonated by an acid to form a better leaving group, water. libretexts.orglibretexts.org In the case of this compound, which is a primary allylic alcohol, the subsequent substitution can proceed through different mechanistic pathways.

Given the allylic nature of the substrate, an S\N1-type mechanism is highly plausible. libretexts.orglibretexts.orgresearchgate.net Protonation of the hydroxyl group followed by the loss of a water molecule would generate a resonance-stabilized allylic carbocation. This carbocation has two resonance contributors, meaning a nucleophile can attack at either the primary (C1) or the tertiary (C3) carbon. This can lead to a mixture of products.

Alternatively, an S\N2' mechanism is also possible, where the nucleophile attacks the γ-carbon (C3) of the double bond, leading to a concerted rearrangement of the double bond and displacement of the leaving group. researchgate.net The steric hindrance at the primary carbon in this compound might favor this pathway under certain conditions. The reactivity order for alcohols in these types of reactions is generally tertiary > secondary > primary. libretexts.orglibretexts.org

Table 2: Potential Nucleophilic Substitution Products of this compound with H-X

Reaction PathwayIntermediateSite of Nucleophilic AttackProduct
S\N1Resonance-stabilized allylic carbocationC11-halo-2,3-dimethylpent-2-ene
S\N1 / S\N1'Resonance-stabilized allylic carbocationC33-halo-2,3-dimethylpent-1-ene
S\N2'ConcertedC33-halo-2,3-dimethylpent-1-ene

Reactivity of the Alkene Moiety in this compound

The electron-rich tetrasubstituted double bond in this compound is susceptible to reactions that involve the breaking of the π-bond, such as hydrogenation and electrophilic additions.

Hydrogenation and Reduction Pathways

The hydrogenation of the carbon-carbon double bond in this compound results in the formation of the saturated alcohol, 2,3-dimethylpentan-1-ol. This reaction is typically carried out using hydrogen gas in the presence of a metal catalyst such as palladium, platinum, or nickel.

For allylic alcohols, more sophisticated catalytic systems, for instance those based on iridium or ruthenium, can be employed, often leading to high stereoselectivity. shu.edursc.orgacs.org In some cases, particularly with tetrasubstituted olefins, direct hydrogenation can be slow. acs.org The reaction may proceed through an initial isomerization of the double bond, catalyzed by the metal complex, to a less substituted position, followed by a more rapid hydrogenation. acs.orgnih.gov

Table 3: Hydrogenation of this compound

Starting MaterialReagentsProduct
This compoundH₂, Pd/C2,3-dimethylpentan-1-ol

Electrophilic Addition Reactions to the Double Bond

The π-electrons of the alkene in this compound make it nucleophilic and thus reactive towards electrophiles. In an electrophilic addition reaction, an electrophile adds to one of the carbons of the double bond, forming a carbocation intermediate. This carbocation is then attacked by a nucleophile to give the final addition product.

According to Markovnikov's rule, in the addition of a protic acid (H-X) to an unsymmetrical alkene, the proton adds to the carbon atom that has the greater number of hydrogen atoms. byjus.com However, in the case of the tetrasubstituted double bond in this compound, the initial protonation will lead to the more stable carbocation. Protonation at C2 would result in a tertiary carbocation at C3, which is more stable than the tertiary carbocation that would be formed at C2 if protonation occurred at C3. The subsequent attack of the nucleophile (e.g., a halide ion or water) at C3 would yield the addition product. libretexts.orglibretexts.org

For example, the acid-catalyzed addition of water would proceed via protonation of the double bond to form a tertiary carbocation, followed by the attack of a water molecule and subsequent deprotonation to yield a diol. youtube.com

Mechanistic Elucidation of this compound Reactions

The reactions of this compound are governed by the formation of key intermediates. In nucleophilic substitution and electrophilic addition reactions, the stability of the resulting carbocation is a determining factor in the reaction pathway and the regioselectivity of the products. The formation of a resonance-stabilized allylic carbocation in S\N1 reactions allows for the formation of constitutional isomers. Similarly, in electrophilic additions, the formation of the most stable tertiary carbocation directs the regiochemical outcome. byjus.comlibretexts.org

In catalytic hydrogenation, the mechanism can be more complex, sometimes involving isomerization of the substrate on the catalyst surface before the addition of hydrogen. acs.orgnih.gov For oxidation reactions, the mechanism depends on the oxidant used, ranging from radical pathways with MnO₂ to processes involving the formation of esters or other intermediates on the surface of heterogeneous catalysts. jove.comdtu.dk

Investigation of Transition States and Intermediates

Detailed mechanistic studies on this compound are not extensively documented in the literature. However, its reactivity can be inferred from the well-established behavior of other allylic alcohols. In reactions such as acid-catalyzed rearrangements, the initial step involves the protonation of the hydroxyl group, forming a good leaving group (water). The departure of water leads to the formation of an allylic carbocation intermediate. The stability of this intermediate is crucial for the subsequent reaction pathways.

In the case of this compound, the resulting carbocation would be tertiary and resonance-stabilized, suggesting a relatively facile formation. Computational studies on analogous systems, often employing Density Functional Theory (DFT), have been instrumental in elucidating the geometries and energies of such transition states and intermediates. These studies help in predicting the most likely reaction pathways by identifying the lowest energy barriers. For instance, in palladium-catalyzed amination reactions of allylic alcohols, DFT calculations have been used to model the cooperative hydrogen-bonding arrays that facilitate the rate-limiting C-O oxidative addition step.

In acid-catalyzed cyclialkylation of similar arylpentanols, the formation of specific carbocation intermediates has been proposed to explain unexpected rearrangements. These studies underscore the importance of identifying and understanding the stability of such transient species to predict reaction outcomes.

Table 1: Plausible Intermediates in Reactions of this compound

Reaction TypePlausible IntermediateKey Stabilizing Factors
Acid-Catalyzed Dehydration/RearrangementTertiary allylic carbocationResonance, Hyperconjugation
Oxidation (e.g., with PCC)Chromate esterCovalent bond formation with oxidant
EpoxidationMetal-oxo complexCoordination to a metal center

Influence of Steric and Electronic Effects on Reaction Outcomes

The reactivity of this compound is significantly governed by the steric and electronic properties of its substituents. The presence of two methyl groups on the double bond and an ethyl group creates a sterically hindered environment around the reactive centers.

Steric Effects:

The bulky nature of the substituents can dictate the regioselectivity and stereoselectivity of reactions. For instance, in reactions involving nucleophilic attack at the double bond, the approach of the nucleophile may be directed to the less hindered face of the molecule. Similarly, in enzyme-catalyzed reactions, the steric bulk can influence how the substrate fits into the active site of the enzyme. The development of ligands for transition metal-catalyzed reactions often focuses on tuning their steric properties to control the outcome of reactions involving sterically hindered substrates.

Electronic Effects:

Table 2: Predicted Influence of Effects on Common Reactions of this compound

Reaction TypePredominant EffectPredicted Outcome
Electrophilic AdditionElectronicFavored due to electron-rich double bond
Nucleophilic Substitution (at C1)StericHindered, potentially slower reaction rates
Rearrangement (via carbocation)Electronic & StericFormation of the most stable rearranged product

Kinetic and Thermodynamic Studies of Key Transformations

While specific kinetic and thermodynamic data for reactions involving this compound are scarce, general principles can be applied. Kinetic studies of related allylic alcohol reactions often reveal the rate-determining step, providing insight into the reaction mechanism. For example, in some palladium-catalyzed reactions of allylic alcohols, the C-O bond dissociation has been identified as the rate-determining step.

Thermodynamic studies, on the other hand, provide information about the relative stability of reactants, intermediates, and products. The formation of a more substituted, and thus more thermodynamically stable, alkene is often the driving force in elimination reactions of alcohols. In the case of this compound, any rearrangement would likely proceed to form the most thermodynamically stable carbocation intermediate, leading to the major product.

Computational chemistry serves as a powerful tool for estimating the kinetic and thermodynamic parameters of reactions where experimental data is unavailable. By calculating the activation energies and reaction enthalpies, it is possible to predict the feasibility and selectivity of different reaction pathways. For SN2 reactions, energy decomposition analysis has been used to understand the contributions of steric repulsion, electrostatic attraction, and orbital interactions to the activation barrier.

Table 3: Estimated Thermodynamic Parameters for a Hypothetical Isomerization of this compound

ParameterEstimated ValueImplication
ΔH° (Enthalpy of Reaction)NegativeExothermic, product is more stable
ΔS° (Entropy of Reaction)Near zeroMinimal change in disorder
ΔG° (Gibbs Free Energy)NegativeSpontaneous reaction, favors product formation

Note: The values in this table are illustrative and based on general principles of organic reactions, not on experimental data for this specific compound.

Advanced Analytical and Spectroscopic Characterization in Research Applications of 2,3 Dimethylpent 2 En 1 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of 2,3-dimethylpent-2-en-1-ol. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for the confirmation of the carbon skeleton, the position of the double bond, and the hydroxyl group.

In ¹H NMR spectroscopy, the chemical shifts (δ) of the protons are indicative of their local electronic environment. For this compound, the protons of the hydroxymethyl group (-CH₂OH) are expected to appear as a singlet or doublet in the δ 4.0-4.2 ppm range. The methyl protons attached to the double bond would resonate at approximately δ 1.6-1.8 ppm. The ethyl group protons would show a characteristic quartet for the methylene (B1212753) (-CH₂) protons around δ 2.0-2.2 ppm and a triplet for the terminal methyl (-CH₃) protons near δ 0.9-1.1 ppm. The presence of a chiral center at C4 in related isomers can lead to diastereotopic protons, resulting in more complex splitting patterns.

¹³C NMR spectroscopy provides information on the carbon framework. The carbon atoms of the double bond (C2 and C3) are expected to have chemical shifts in the olefinic region, typically between δ 120 and 140 ppm. The carbon of the hydroxymethyl group (-CH₂OH) would appear around δ 60-70 ppm. The various methyl and methylene carbons would resonate in the aliphatic region (δ 10-30 ppm).

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for (E)-2,3-dimethylpent-2-en-1-ol

Atom Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm)
C1 (-CH₂OH) ~4.1 ~68
C2 (=C) - ~135
C3 (=C) - ~128
C4 (-CH₂) ~2.1 ~25
C5 (-CH₃) ~1.0 ~12
C2-CH₃ ~1.7 ~15
C3-CH₃ ~1.7 ~20

Note: Predicted values are based on established ranges for similar functional groups and may vary based on solvent and experimental conditions.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. For this compound (C₇H₁₄O), the molecular weight is 114.19 g/mol . nih.gov In electron ionization (EI-MS), the molecular ion peak ([M]⁺) would be observed at a mass-to-charge ratio (m/z) of 114.

The fragmentation of allylic alcohols is often directed by the hydroxyl group and the double bond. nih.gov Common fragmentation pathways for alcohols include alpha-cleavage (cleavage of the bond adjacent to the oxygen-bearing carbon) and dehydration (loss of a water molecule). youtube.comyoutube.com

Dehydration: A prominent peak is often observed at [M-18]⁺, corresponding to the loss of water (H₂O), which would appear at m/z 96. This is a characteristic fragmentation for many alcohols. youtube.com

Alpha-Cleavage: Cleavage of the C1-C2 bond would result in the loss of a ·CH₂OH radical, leading to a fragment at m/z 83.

Allylic Cleavage: The double bond influences fragmentation, often leading to the formation of stable allylic cations. Cleavage of the C4-C5 bond (loss of an ethyl radical, ·CH₂CH₃) would yield a resonance-stabilized cation at m/z 85.

The combination of the molecular ion peak and these characteristic fragment ions provides strong evidence for the structure of this compound.

Table 2: Expected Key Mass Spectral Fragments for this compound

m/z Value Proposed Fragment Fragmentation Pathway
114 [C₇H₁₄O]⁺ Molecular Ion (M⁺)
99 [M - CH₃]⁺ Loss of a methyl radical
96 [M - H₂O]⁺ Dehydration
85 [M - C₂H₅]⁺ Loss of an ethyl radical (Allylic cleavage)

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups within a molecule by probing its vibrational modes.

In the IR spectrum of this compound, the most prominent feature is a strong, broad absorption band in the region of 3200-3500 cm⁻¹, which is characteristic of the O-H stretching vibration of the alcohol group, broadened due to hydrogen bonding. orgchemboulder.comlibretexts.org Other key absorptions include:

C-H stretching: Aliphatic C-H stretches from the methyl and methylene groups appear just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹). The C-H stretch of the hydroxymethyl group may also be present in this region.

C=C stretching: A medium intensity absorption around 1670-1680 cm⁻¹ is expected for the tetrasubstituted C=C double bond.

C-O stretching: A strong C-O stretching vibration for a primary alcohol is typically observed in the 1050-1260 cm⁻¹ range. orgchemboulder.com

Raman spectroscopy, which relies on changes in polarizability, is particularly sensitive to the C=C bond. A strong Raman signal for the C=C stretch would be expected, complementing the IR data. acs.org The symmetric C-H stretching and C-C backbone vibrations also give rise to characteristic Raman signals. researchgate.net

Table 3: Characteristic IR and Raman Vibrational Frequencies for this compound

Vibrational Mode Expected IR Frequency (cm⁻¹) Expected Raman Frequency (cm⁻¹) Bond
O-H Stretch 3200-3500 (Strong, Broad) Weak O-H
C-H Stretch (Aliphatic) 2850-2960 (Strong) Strong C-H
C=C Stretch ~1670 (Medium) Strong C=C

Chromatographic Techniques for Purity Assessment and Stereoisomer Separation

Chromatographic methods are essential for assessing the purity of this compound and for separating its different stereoisomers.

Gas chromatography (GC), often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (GC-MS), is the standard method for evaluating the purity of volatile compounds like this compound. researchgate.net The choice of the stationary phase is critical for achieving good separation from impurities or isomers.

Non-polar columns (e.g., those with dimethylpolysiloxane phases like DB-1 or HP-5) separate compounds primarily based on their boiling points.

Polar columns (e.g., those with polyethylene (B3416737) glycol phases like DB-Wax or HP-INNOWax) provide separation based on both boiling point and specific interactions (like hydrogen bonding) with the stationary phase. Due to the presence of the hydroxyl group, polar columns often provide better resolution for alcohols.

Since this compound can exist as stereoisomers, High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the primary technique for their separation and analysis. nih.gov Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support (e.g., Chiralpak® or Chiralcel® series), are widely used and have proven effective for separating a broad range of chiral compounds, including alcohols. researchgate.netnih.govphenomenex.com

The separation is typically performed in normal-phase mode, using a mobile phase consisting of an alkane (like n-hexane or n-heptane) with a small amount of an alcohol modifier (such as isopropanol (B130326) or ethanol). nih.gov The choice and concentration of the alcohol modifier are critical for achieving optimal resolution between the enantiomers. The separation relies on the differential formation of transient diastereomeric complexes between the enantiomers and the chiral stationary phase. chiralpedia.com

Table 4: Common Compounds Mentioned

Compound Name
This compound

Applications of 2,3 Dimethylpent 2 En 1 Ol in Complex Organic Synthesis

Role as a Versatile Building Block in Multistep Syntheses

As a functionalized seven-carbon molecule, 2,3-dimethylpent-2-en-1-ol possesses multiple reactive sites—a primary hydroxyl group and a trisubstituted alkene—making it a potentially valuable building block in multistep synthetic sequences. The hydroxyl group can be readily oxidized to an aldehyde or carboxylic acid, or converted to a leaving group for nucleophilic substitution. The double bond allows for a variety of addition and functionalization reactions.

The steric hindrance imparted by the two methyl groups on the double bond significantly influences its reactivity, often leading to high regio- and stereoselectivity in certain transformations. This controlled reactivity is a desirable trait in complex synthesis, where predictable outcomes are paramount. For instance, in reactions where the hydroxyl group directs the stereochemical outcome, the bulky nature of the rest of the molecule can enhance facial selectivity.

Table 1: Potential Transformations of this compound as a Synthetic Building Block

Functional Group Reaction Type Potential Product
Hydroxyl Oxidation (e.g., with PCC) 2,3-Dimethylpent-2-enal
Hydroxyl Etherification (e.g., Williamson) Alkyl or Silyl Ether
Hydroxyl Esterification Ester Derivative
Alkene Epoxidation (e.g., with m-CPBA) 2,3-Dimethyl-2,3-epoxypentan-1-ol
Alkene Dihydroxylation (e.g., with OsO₄) 2,3-Dimethylpentane-1,2,3-triol

Participation in Cascade and Tandem Reactions

The bifunctional nature of this compound makes it an ideal candidate for cascade or tandem reactions, where multiple bond-forming events occur in a single operation. Such processes are highly sought after in modern organic synthesis for their efficiency. For example, a tandem oxidation-Wittig reaction could convert the primary alcohol to an aldehyde in situ, which then reacts with a phosphonium (B103445) ylide to extend the carbon chain.

Another potential cascade could involve an initial epoxidation of the double bond, followed by an intramolecular cyclization initiated by the hydroxyl group, leading to the formation of a substituted tetrahydrofuran (B95107) ring system. The specifics of such a reaction would be highly dependent on the reaction conditions and the stereochemistry of the epoxide.

Integration into Catalytic Cycles for Functional Group Interconversion

The reactivity of this compound can be further modulated and expanded through the use of transition metal catalysis, enabling a range of functional group interconversions with high levels of control.

In the presence of palladium catalysts, allylic alcohols like this compound can undergo a variety of transformations. For instance, the Tsuji-Trost reaction, a palladium-catalyzed allylic alkylation, could be employed. After converting the hydroxyl group into a suitable leaving group (e.g., acetate (B1210297) or carbonate), a palladium(0) catalyst can facilitate the formation of a π-allyl complex. This intermediate can then be attacked by a wide range of nucleophiles, leading to the formation of a new carbon-carbon or carbon-heteroatom bond. The regioselectivity of the nucleophilic attack would be influenced by the steric and electronic properties of the ligands on the palladium catalyst and the nucleophile itself.

Furthermore, the hydroxyl group of this compound could potentially act as a directing group in transition metal-catalyzed C-H activation reactions, allowing for the functionalization of otherwise unreactive positions on the molecule. While the compound itself is not a typical ligand, its derivatives could be designed to coordinate with metal centers and influence the outcome of a catalytic reaction.

Achieving high levels of regio- and stereoselectivity is crucial in the synthesis of complex molecules. The inherent structure of this compound offers opportunities for such control.

Regioselectivity: The electronic and steric differences between the two carbons of the double bond can be exploited to achieve regioselective reactions. For example, in an electrophilic addition, the initial attack is likely to occur at the less substituted carbon, leading to a carbocation at the more substituted position. In hydroboration-oxidation, the boron atom would be expected to add to the less sterically hindered carbon of the alkene.

Stereoselectivity: The primary alcohol can be used as a handle to direct the stereochemical outcome of reactions on the adjacent double bond. For instance, a Sharpless asymmetric epoxidation, which is highly effective for allylic alcohols, could be used to introduce a chiral epoxide with high enantioselectivity. The stereochemistry of the resulting epoxide would be dictated by the chiral catalyst used.

Table 2: Predicted Outcomes of Selective Functionalization Reactions

Reaction Reagents Predicted Major Product Selectivity
Asymmetric Epoxidation Ti(OiPr)₄, DET, t-BuOOH Chiral Epoxy Alcohol High Enantioselectivity
Directed Dihydroxylation OsO₄, NMO (with coordinating ligand) syn-Diol High Diastereoselectivity

Biochemical Transformations and Pathways Involving 2,3 Dimethylpent 2 En 1 Ol

Mechanistic Investigations of Enzymatic Interactions with 2,3-Dimethylpent-2-en-1-ol

Direct mechanistic studies detailing the enzymatic interactions with this compound are not extensively documented in publicly available research. However, based on the biotransformations of other allylic alcohols, it is possible to infer the likely enzymatic players and the chemical transformations they catalyze. Enzymes such as cytochrome P450 monooxygenases, alcohol dehydrogenases, and unspecific peroxygenases are known to interact with and modify unsaturated alcohols.

For allylic alcohols, cytochrome P450 enzymes are known to catalyze the oxidation of the alcohol group to form α,β-unsaturated ketones. nih.govacs.org This biotransformation is significant from a toxicological perspective as it often prevents the epoxidation of the double bond, a reaction that can produce reactive electrophilic compounds with potential mutagenic and carcinogenic effects. acs.org The mechanism of this oxidation by cytochrome P450 is proposed to involve a gem-diol intermediate, with the breaking of the C1-H bond being a rate-limiting step. nih.govacs.org

Alcohol dehydrogenases (ADHs) are another class of enzymes that facilitate the interconversion between alcohols and aldehydes or ketones. wikipedia.org The substrate specificity of ADHs can be quite broad, encompassing a range of primary and secondary alcohols. labinsights.nlresearchgate.net Some ADHs exhibit a preference for the trans isomers of unsaturated alcohols, reacting with them at a much higher rate than their cis counterparts. nih.gov This geometric specificity suggests that the configuration of the double bond in substrates like this compound would be a critical factor in determining the efficiency of its enzymatic conversion by ADHs. nih.gov

Unspecific peroxygenases (UPOs) represent a versatile class of enzymes that can catalyze a variety of oxygenation reactions, including the oxidation of allylic alcohols. researchgate.netresearchgate.net These enzymes are notable for their ability to utilize hydrogen peroxide as the oxidant to carry out selective transformations. researchgate.net Depending on the specific UPO variant and the substrate's stereochemistry (E/Z isomerism), different products such as epoxides, aldehydes, or carboxylic acids can be formed. researchgate.netresearchgate.net

Enzymatic Biotransformations of Unsaturated Alcohols and Related Substrates

The enzymatic biotransformation of unsaturated alcohols is a field of significant interest due to the prevalence of these structures in natural products and their utility as building blocks in chemical synthesis. nih.gov Various enzymatic systems have been developed and studied for their ability to perform selective oxidations and other modifications on these substrates.

One key transformation is the oxidation of α,β-unsaturated alcohols to their corresponding α,β-unsaturated aldehydes. This reaction is challenging to achieve through traditional chemical methods without issues like overoxidation or poor selectivity. nih.gov Biocatalytic approaches using whole-cell systems expressing alcohol dehydrogenases have shown promise in overcoming these limitations. nih.gov

The substrate scope of alcohol dehydrogenases is a critical aspect of their application in biotransformations. While some ADHs, like the one from Saccharomyces cerevisiae, are most active with small primary alcohols such as ethanol, others, like those from horse liver, show increased activity with larger alcohol substrates. nih.gov The specificity can be engineered by modifying the enzyme's substrate-binding pocket. nih.gov Furthermore, ADHs can catalyze both the oxidation of alcohols to aldehydes/ketones and the reverse reduction reaction, depending on the reaction conditions and the coenzyme (NAD+/NADH) availability. wikipedia.org

Recent research has also explored the use of laccase-mediator systems for the oxidation of alcohols. These systems can oxidize a range of alcohols, including activated benzylic, allylic, and propargylic alcohols, often with the use of a mediator like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl). oaepublish.com

Below is a table summarizing various enzymatic transformations of unsaturated alcohols and related substrates, which could be analogous to the potential biotransformations of this compound.

Enzyme ClassSubstrate TypeTransformationProduct(s)
Cytochrome P450Allylic AlcoholsOxidationα,β-Unsaturated Ketones
Alcohol DehydrogenasePrimary Unsaturated AlcoholsOxidationUnsaturated Aldehydes
Alcohol DehydrogenaseUnsaturated AldehydesReductionUnsaturated Alcohols
Unspecific PeroxygenaseE/Z Allylic AlcoholsOxidation/EpoxidationAldehydes, Carboxylic Acids, Epoxides
Laccase-Mediator SystemAllylic AlcoholsOxidationAldehydes/Ketones

Role in Proposed Metabolic Pathways (mechanistic insights only)

Given the absence of specific studies on the metabolic pathways of this compound, its role can only be hypothesized based on the known metabolism of similar allylic alcohols. A likely metabolic fate for this compound would involve enzymatic oxidation.

The primary hydroxyl group of this compound makes it a probable substrate for alcohol dehydrogenases, which would oxidize it to the corresponding aldehyde, 2,3-dimethylpent-2-enal. This reaction is a common first step in the metabolism of primary alcohols. Subsequently, aldehyde dehydrogenases could further oxidize the aldehyde to 2,3-dimethylpent-2-enoic acid.

Alternatively, cytochrome P450 enzymes could directly oxidize the alcohol to an α,β-unsaturated ketone, as has been observed for other allylic alcohols. acs.org This pathway would bypass the aldehyde intermediate. The mechanism would likely proceed through a gem-diol intermediate at the carbon bearing the hydroxyl group. nih.gov

Another possibility involves the action of unspecific peroxygenases, which could lead to a variety of products depending on the specific enzyme and reaction conditions. For instance, epoxidation of the double bond could occur, or oxidation at the alcohol group to form the aldehyde or carboxylic acid. researchgate.net

These proposed pathways are based on established enzymatic capabilities for analogous substrates. The actual metabolic fate of this compound in a biological system would depend on the specific enzymes present and their substrate specificities.

Environmental Chemical Transformations of 2,3 Dimethylpent 2 En 1 Ol

Atmospheric Degradation Pathways of Unsaturated Alcohols

The atmospheric chemistry of unsaturated alcohols is largely dictated by the presence of the carbon-carbon double bond, which is highly susceptible to attack by atmospheric oxidants. The hydroxyl group also influences the reactivity and reaction pathways of these molecules.

Reactions with Atmospheric Oxidants (e.g., Ozone, Hydroxyl Radicals)

The primary atmospheric loss processes for 2,3-dimethylpent-2-en-1-ol are expected to be its reactions with ozone (O₃) and hydroxyl (•OH) radicals.

Reaction with Ozone (Ozonolysis):

The reaction of this compound with ozone will proceed via the Criegee mechanism, involving the cleavage of the carbon-carbon double bond. This reaction is analogous to the ozonolysis of 2,3-dimethyl-2-pentene, which yields acetone (B3395972) and butanone. doubtnut.cominfinitylearn.comdoubtnut.com For this compound, the cleavage of the double bond is expected to produce two primary carbonyl compounds: acetone from the C2-C3 bond cleavage on the side with the two methyl groups, and 1-hydroxy-2-butanone from the side containing the hydroxymethyl group.

The initial step involves the 1,3-dipolar cycloaddition of ozone to the double bond to form an unstable primary ozonide (molozonide). This intermediate rapidly decomposes into a carbonyl compound and a carbonyl oxide, also known as a Criegee intermediate.

Reaction with Hydroxyl Radicals (•OH):

The reaction with hydroxyl radicals is a major degradation pathway for unsaturated alcohols in the atmosphere. For this compound, the •OH radical can either add to the carbon-carbon double bond or abstract a hydrogen atom from the C-H or O-H bonds.

The addition of the •OH radical to the double bond is generally the dominant pathway for unsaturated alcohols. nih.gov This addition can occur at either of the two carbons of the double bond, leading to the formation of two possible hydroxyalkyl radicals. Given the substitution pattern of this compound, the addition is likely to favor the formation of the more stable tertiary radical. Subsequent reactions of these radicals with molecular oxygen (O₂) will lead to the formation of peroxy radicals (RO₂), which are key intermediates in the formation of various secondary pollutants. Hydrogen abstraction from the allylic position or the hydroxyl group can also occur, but these pathways are generally considered to be minor compared to •OH addition to the double bond for unsaturated alcohols. mdpi.com

Formation of Atmospheric Secondary Products (mechanistic studies)

The atmospheric oxidation of this compound leads to the formation of a variety of secondary products, some of which can contribute to the formation of secondary organic aerosol (SOA).

Products from Ozonolysis:

As established, the primary products from the ozonolysis of this compound are acetone and 1-hydroxy-2-butanone. The reaction also produces two Criegee intermediates: the dimethyl-substituted Criegee intermediate, [(CH₃)₂COO•], and a hydroxy-substituted Criegee intermediate, [•CH(CH₂OH)OO•].

These highly reactive Criegee intermediates can undergo several reactions in the atmosphere:

Unimolecular decay: They can isomerize and decompose to form other products, including hydroxyl radicals.

Bimolecular reactions: They can react with other atmospheric species such as water vapor (H₂O), sulfur dioxide (SO₂), and nitrogen dioxide (NO₂).

The reaction of Criegee intermediates with SO₂ is a significant pathway for the formation of sulfuric acid (H₂SO₄) in the atmosphere, which can then lead to the formation of new aerosol particles.

Products from •OH-Initiated Oxidation:

The hydroxyalkyl radicals formed from the addition of •OH to the double bond will react with O₂ to form peroxy radicals. These peroxy radicals can then react with nitric oxide (NO) or other peroxy radicals (RO₂).

Reaction with NO: In environments with high levels of nitrogen oxides (NOx), the peroxy radicals will primarily react with NO to form alkoxy radicals (RO•) and NO₂. The alkoxy radicals can then undergo further reactions, such as decomposition or isomerization, leading to the formation of a variety of stable end products including smaller carbonyls and hydroxycarbonyls.

Reaction with other RO₂ or HO₂: In low-NOx environments, peroxy radicals are more likely to react with other peroxy radicals or hydroperoxy radicals (HO₂), leading to the formation of hydroperoxides, alcohols, and carbonyls.

These multi-generational oxidation products can have lower volatility than the parent compound and can partition into the aerosol phase, contributing to the formation and growth of SOA. researchgate.net

Aqueous Phase Chemical Fate Mechanisms

While the primary environmental fate of volatile this compound is expected to be in the gas phase, a fraction of it can partition into atmospheric aqueous phases such as cloud and fog droplets. Once in the aqueous phase, it can undergo further chemical transformations.

Due to its allylic alcohol structure, this compound may undergo acid-catalyzed isomerization in the aqueous phase to form the corresponding aldehyde or ketone. rsc.org However, the significance of this pathway under typical atmospheric conditions is not well-established.

Photochemical reactions can also be important in the aqueous phase. While direct photolysis of allylic alcohols is not typically a major degradation pathway, indirect photolysis initiated by photochemically generated reactive species like hydroxyl radicals can occur. The reactions of •OH radicals with unsaturated alcohols in the aqueous phase are complex and can lead to a variety of oxidation products.

Chemical Aspects of Biodegradation Mechanisms (if relevant to chemical transformation)

Information on the specific biodegradation of this compound is limited. However, general principles of microbial degradation of unsaturated alcohols and related compounds can provide insights into its potential biodegradability.

Microorganisms possess enzymes that can initiate the degradation of unsaturated alcohols. The presence of the double bond can influence the biodegradability, in some cases making the compound more susceptible to enzymatic attack compared to its saturated counterpart. researchgate.net

The initial steps in the aerobic biodegradation of alkenes and alcohols often involve oxidation. For unsaturated alcohols, enzymatic oxidation can occur at the double bond or the alcohol functional group. Laccase enzymes, for example, have been shown to oxidize allylic alcohols to the corresponding aldehydes or ketones. vtt.firesearchgate.net The initial oxidation product, likely an aldehyde or ketone, would then be further metabolized through pathways such as β-oxidation. mdpi.com

Anaerobic degradation of unsaturated hydrocarbons has also been observed, with some studies suggesting that terminal double bonds can facilitate methanogenic degradation. oup.com The presence of both a double bond and a hydroxyl group in this compound may make it amenable to various microbial degradation pathways under both aerobic and anaerobic conditions.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for 2,3-dimethylpent-2-en-1-ol to achieve high stereoselectivity and yield?

  • Methodological Guidance :

  • Grignard Addition : React 3-methylpent-2-enal with methylmagnesium bromide under anhydrous conditions. Quench with ammonium chloride to isolate the alcohol .
  • Acid-Catalyzed Hydration : Use sulfuric acid to hydrate 2,3-dimethylpent-2-ene, optimizing temperature (40–60°C) and reaction time (6–12 hours) to minimize byproducts .
  • Purification : Employ fractional distillation or column chromatography (silica gel, hexane/ethyl acetate) to separate stereoisomers .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Guidance :

  • PPE : Wear nitrile gloves (tested for chemical resistance), safety goggles, and lab coats. Use fume hoods with ≥100 ft/min face velocity to limit inhalation exposure .
  • Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid aqueous washdown to prevent environmental release .
  • Storage : Store in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent oxidation .

Q. Which spectroscopic techniques are optimal for structural characterization of this compound?

  • Methodological Guidance :

  • NMR : Use ¹H/¹³C NMR in CDCl₃ to identify olefinic protons (δ 5.2–5.8 ppm) and hydroxyl groups (δ 1.5–2.0 ppm, broad). Compare with NIST spectral libraries for validation .
  • IR Spectroscopy : Confirm the alcohol (-OH stretch: 3200–3600 cm⁻¹) and alkene (C=C: 1640–1680 cm⁻¹) functional groups .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion [M+H]⁺ at m/z 116.12 and fragmentation patterns .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in catalytic hydrogenation?

  • Methodological Guidance :

  • DFT Calculations : Use Gaussian 16 with B3LYP/6-31G(d) basis set to model transition states and activation energies for hydrogenation pathways .
  • Solvent Effects : Simulate polar (e.g., ethanol) vs. nonpolar (hexane) solvents to assess steric hindrance from methyl groups .
  • Validation : Cross-reference computed ΔG‡ values with experimental kinetic data (e.g., GC monitoring) .

Q. How to resolve contradictions in reported NMR chemical shifts for this compound?

  • Methodological Guidance :

  • Isomer Purity : Verify stereochemical purity via chiral HPLC (Chiralpak IG column, hexane/isopropanol) to rule out diastereomer interference .
  • Solvent Artifacts : Test deuterated solvents (CDCl₃ vs. DMSO-d₆) to assess hydrogen bonding’s impact on OH proton shifts .
  • Cross-Validation : Compare with gas-phase NMR data (if available) to eliminate solvent effects .

Q. What strategies mitigate intramolecular cyclization side reactions during derivatization of this compound?

  • Methodological Guidance :

  • Protecting Groups : Temporarily protect the -OH group with TBSCl (tert-butyldimethylsilyl chloride) before functionalizing the alkene .
  • Low-Temperature Reactions : Perform reactions at -78°C (dry ice/acetone bath) to slow kinetic pathways favoring cyclization .
  • In Situ Monitoring : Use FTIR or Raman spectroscopy to detect early cyclization byproducts and adjust reaction conditions dynamically .

Data Contradiction Analysis

Q. How to address discrepancies in reported toxicity profiles of this compound across studies?

  • Methodological Guidance :

  • Source Evaluation : Compare test organisms (e.g., Daphnia magna vs. murine models) and exposure durations in conflicting studies .
  • Dose-Response Curves : Reanalyze raw data using Hill equation models to identify non-linear toxicity thresholds .
  • Meta-Analysis : Apply PRISMA guidelines to aggregate data from peer-reviewed studies, excluding non-GLP-compliant sources .

Experimental Design

Q. What catalytic systems enhance the enantioselective synthesis of this compound?

  • Methodological Guidance :

  • Chiral Ligands : Test Sharpless asymmetric dihydroxylation conditions with (DHQD)₂PHAL ligands to induce stereocontrol .
  • Metal Catalysts : Screen Ru(II)-BINAP complexes for transfer hydrogenation of ketone intermediates .
  • Kinetic Resolution : Use lipase enzymes (e.g., CAL-B) to selectively esterify one enantiomer, improving ee >95% .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.